molecular formula C14H16N2O4S B3138304 N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide CAS No. 451460-02-9

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide

Cat. No.: B3138304
CAS No.: 451460-02-9
M. Wt: 308.35 g/mol
InChI Key: VTPAKCGQCUMCNI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is known for its stability and reactivity, making it an ideal candidate for studies in organic synthesis, drug discovery, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide typically involves the reaction of cyclohexylamine with 2,3-dioxoindoline-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, which can be further utilized in various chemical processes and applications .

Scientific Research Applications

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to various biological effects, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide include:

Uniqueness

This compound stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more versatile compared to its analogs. Additionally, the sulfonamide group is known for its ability to interact with biological targets, making the compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-13-11-8-10(6-7-12(11)15-14(13)18)21(19,20)16-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPAKCGQCUMCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191897
Record name N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451460-02-9
Record name N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451460-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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